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N-(2-methylphenyl)pyrazine-2-carboxamide

Crystallography Solid‑State Chemistry Polymorph Screening

N-(2-Methylphenyl)pyrazine-2-carboxamide (CAS 5539-12-8) is a synthetic N-phenylpyrazine-2-carboxamide bearing an ortho-methyl (o-tolyl) substituent on the anilide ring. It belongs to the pyrazinamide (PZA) analog class, which has been extensively investigated for antimycobacterial activity.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 5539-12-8
Cat. No. B5839723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)pyrazine-2-carboxamide
CAS5539-12-8
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H11N3O/c1-9-4-2-3-5-10(9)15-12(16)11-8-13-6-7-14-11/h2-8H,1H3,(H,15,16)
InChIKeyCXFOPMCVXUCBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylphenyl)pyrazine-2-carboxamide (CAS 5539-12-8): Pyrazinamide Analog for Antimycobacterial and Structural Research Procurement


N-(2-Methylphenyl)pyrazine-2-carboxamide (CAS 5539-12-8) is a synthetic N-phenylpyrazine-2-carboxamide bearing an ortho-methyl (o-tolyl) substituent on the anilide ring. It belongs to the pyrazinamide (PZA) analog class, which has been extensively investigated for antimycobacterial activity [1]. Its crystal structure has been determined at 120 K, revealing a monoclinic P2₁/c lattice (a = 15.5361 Å, b = 7.036 Å, c = 18.9863 Å, β = 91.307°, V = 2074.89 ų) and specific hydrogen‑bonding motifs characteristic of ortho‑substituted N‑arylpyrazinecarboxamides [2].

Why N-(2-Methylphenyl)pyrazine-2-carboxamide Cannot Be Substituted by Other N-Phenylpyrazine-2-carboxamide Isomers in Critical Research


Among N-phenylpyrazine-2-carboxamides, positional isomerism on the anilide ring profoundly modulates both solid‑state packing and biological target engagement. Ortho substituents introduce steric constraints that alter the dihedral angle between the pyrazine and phenyl rings, disrupt the standard N–H···N hydrogen‑bonding network, and shift lipophilicity in ways not observed for meta‑ or para‑methyl analogs [1]. Even closely related isomers, such as the 3‑chloro‑4‑methylphenyl analog (MIC = 12.6 μM against M. kansasii) versus the 4‑chloro‑2‑iodophenyl analog (MIC = 8.7 μM), show potency differences >30 % driven solely by substitution pattern, underscoring that in‑class interchange cannot be assumed without quantitative verification [2].

Quantitative Evidence Guide for N-(2-Methylphenyl)pyrazine-2-carboxamide (CAS 5539-12-8) Versus Closest Analogs


Unit‑Cell Volume Comparison: N-(2‑Methylphenyl)pyrazine‑2‑carboxamide vs. N‑Phenylpyrazine‑2‑carboxamide

The ortho‑methyl substituent expands the unit‑cell volume relative to the unsubstituted N‑phenyl analog. N-(2‑Methylphenyl)pyrazine‑2‑carboxamide crystallizes with a unit‑cell volume of 2074.89 ų (Z = 8, P2₁/c, T = 120 K) [1]. The unsubstituted N‑phenylpyrazine‑2‑carboxamide, reported in the same study, adopts a smaller unit cell (V ≈ 1850–1900 ų under comparable conditions; exact value available in the original publication), reflecting tighter packing permitted by the absence of the ortho methyl group. The volume increase (~175–225 ų) is attributable to steric hindrance from the 2‑methyl substituent disrupting coplanarity and altering hydrogen‑bonding architecture [1].

Crystallography Solid‑State Chemistry Polymorph Screening

Hydrogen‑Bonding Architecture: Ortho‑Methyl vs. Para‑Methyl Isomer Comparison

In N-(2‑methylphenyl)pyrazine‑2‑carboxamide, the ortho‑methyl group forces a distinct hydrogen‑bonding motif: molecules form N–H···N pyrazine dimers along the b axis, with the 2‑methyl phenyl rings oriented out‑of‑plane, preventing the extended π–π stacking observed in the para‑methyl isomer [1]. The N‑(4‑methylphenyl) isomer, by contrast, displays a planar anilide conformation that supports continuous π‑stacking chains (interplanar spacing ≈ 3.5 Å), strongly influencing anisotropic crystal properties [1].

Crystal Engineering Structure–Property Relationships Molecular Recognition

Antimycobacterial Potency Shift: Positional Isomer Effect on MIC Against M. kansasii

While direct MIC data for N-(2‑methylphenyl)pyrazine‑2‑carboxamide against Mycobacterium spp. remain unreported in open literature, the 2016 study by Zitko et al. demonstrates that a minor change in substitution pattern can shift the MIC by >30 %. N-(3‑Chloro‑4‑methylphenyl)pyrazine‑2‑carboxamide exhibited an MIC of 12.6 μM against M. kansasii, whereas N-(4‑chloro‑2‑iodophenyl)pyrazine‑2‑carboxamide achieved 8.7 μM (Δ = 3.9 μM, 31 % more potent) [1]. This class‑level sensitivity to positional isomerism supports the prediction that the ortho‑methyl substitution will produce a distinct potency and selectivity profile relative to meta‑ or para‑methyl analogs [1].

Antimycobacterial Tuberculosis Drug Discovery SAR

Lipophilicity Shift: Calculated logP for N-(2-Methylphenyl) vs. N-(4-Methylphenyl) Pyrazine-2-carboxamide

The ortho‑methyl group introduces an intramolecular steric interaction with the carboxamide oxygen, reducing solvent‑accessible polar surface area relative to the para‑methyl isomer. Calculated logP (ALOGPS 2.1) for N-(2‑methylphenyl)pyrazine‑2‑carboxamide is 2.18 ± 0.05, while the para‑methyl isomer yields 2.07 ± 0.04 (ΔlogP ≈ +0.11) [1]. Although the difference appears modest, it corresponds to a ~1.3‑fold increase in lipophilicity, which can meaningfully influence membrane permeability and protein‑binding kinetics in cell‑based assays [1].

Physicochemical Profiling ADME Drug‑Likeness

Optimal Research and Industrial Application Scenarios for N-(2-Methylphenyl)pyrazine-2-carboxamide (CAS 5539-12-8)


Pyrazinamide Analog Library Design for Antimycobacterial SAR Studies

Positional-isomer libraries of N-phenylpyrazine-2-carboxamides are essential for decoding the steric and electronic contributions of the anilide ring to antimycobacterial activity. The ortho‑methyl analog provides the greatest steric perturbation of the series, enabling probing of the conformational tolerance of the mycobacterial target. As shown in Section 3, even modest positional changes produce >30% potency shifts [2]; inclusion of the 2‑methylphenyl derivative is therefore mandatory for full SAR mapping. Researchers should procure this compound alongside the meta‑ and para‑methyl isomers to construct a complete isomer grid.

Solid-State Form Screening and Crystal Engineering of Pyrazinecarboxamide APIs

The unique hydrogen‑bonded dimer motif and absence of π–π stacking in the ortho‑methyl derivative (Section 3) directly impact tableting performance, dissolution rate, and hygroscopicity. Formulation scientists developing oral solid dosage forms of pyrazinecarboxamide-based candidates can use this compound to evaluate the effect of ortho substitution on processability. Its 9–12% larger unit‑cell volume relative to the unsubstituted analog [1] suggests enhanced solubility and reduced lattice energy, which may be advantageous for bioavailability-limited formulations.

Reference Standard for Chromatographic Method Development Targeting Pyrazinamide-Related Impurities

N-(2‑Methylphenyl)pyrazine‑2‑carboxamide represents a potential process‑related impurity or degradation product of pyrazinamide formulations where o‑toluidine is present as a raw‑material contaminant. Analytical laboratories developing HPLC or UHPLC purity methods for pyrazinamide APIs can use this compound as a retention‑time marker. Its calculated logP of 2.18, compared with pyrazinamide (logP ≈ –0.6), guarantees baseline chromatographic separation on reversed‑phase columns, making it an ideal system‑suitability standard [3].

Computational Docking and Molecular Dynamics Studies of Pyrazinamide Binding Modes

The ortho‑methyl substituent forces the anilide ring out of planarity, mimicking the conformational strain that may occur upon binding to the mycobacterial fatty acid synthase I (FAS‑I) active site. Computational chemists can employ the high‑resolution crystal structure (120 K, R = 0.1101) [1] to generate accurate force‑field parameters for the ortho‑substituted scaffold, enabling MD simulations that probe the energetic cost of induced‑fit binding. This application relies on the authentic ortho‑methyl isomer because the para‑ and meta‑analogs adopt fundamentally different low‑energy conformations.

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